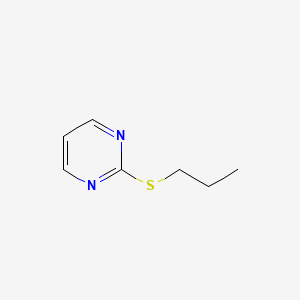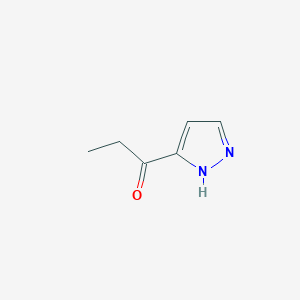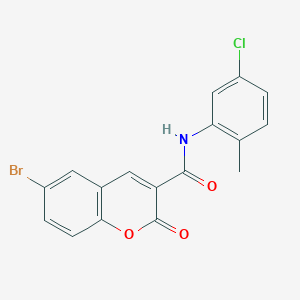
6-bromo-N-(3,5-dimethylphenyl)-2-oxochromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-N-(3,5-dimethylphenyl)-2-oxochromene-3-carboxamide, also known as BRM-1, is a synthetic compound that belongs to the class of chromene derivatives. It has gained attention in recent years due to its potential applications in scientific research, particularly in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 6-bromo-N-(3,5-dimethylphenyl)-2-oxochromene-3-carboxamide is not yet fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways in the body. It has been shown to target the COX-2 enzyme, which is involved in the inflammatory response, as well as the MAPK and PI3K signaling pathways, which are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, as well as the proliferation of cancer cells. It has also been shown to exhibit antifungal activity against various fungal species.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-bromo-N-(3,5-dimethylphenyl)-2-oxochromene-3-carboxamide is its potent activity against a range of targets, making it a valuable tool for studying various biological processes. However, its synthesis is complex and time-consuming, which may limit its use in large-scale experiments. Additionally, its potential toxicity and side effects need to be carefully evaluated before its use in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 6-bromo-N-(3,5-dimethylphenyl)-2-oxochromene-3-carboxamide. One area of interest is the development of new drugs based on its structure and activity. Another area of interest is the investigation of its mechanism of action and potential targets in the body. Additionally, further studies are needed to evaluate its safety and efficacy in vivo, as well as its potential applications in other fields, such as agriculture and environmental science.
In conclusion, this compound is a synthetic compound with promising applications in medicinal chemistry. Its potent activity against various targets makes it a valuable tool for studying biological processes, but its synthesis and potential toxicity need to be carefully evaluated. Further research is needed to fully understand its mechanism of action and potential applications in drug development and other fields.
Synthesemethoden
The synthesis of 6-bromo-N-(3,5-dimethylphenyl)-2-oxochromene-3-carboxamide involves a multi-step process that includes the reaction of 3,5-dimethylphenylamine with 6-bromo-2-hydroxychromene-3-carboxylic acid, followed by the conversion of the resulting product to the final compound through a series of chemical reactions.
Wissenschaftliche Forschungsanwendungen
6-bromo-N-(3,5-dimethylphenyl)-2-oxochromene-3-carboxamide has been studied extensively for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. It has been shown to exhibit potent anti-inflammatory, anticancer, and antifungal activities, making it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
6-bromo-N-(3,5-dimethylphenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO3/c1-10-5-11(2)7-14(6-10)20-17(21)15-9-12-8-13(19)3-4-16(12)23-18(15)22/h3-9H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEUWAMORQYQHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B7458717.png)
![2-[3-(4-tert-butylphenyl)propanoylamino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B7458721.png)



![[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7458760.png)

![1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7458773.png)
methanone](/img/structure/B7458777.png)